N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester: A Comprehensive Technical Guide
N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the chemical and physical properties, synthesis, and applications of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester. This compound is a key substrate in various enzymatic assays, particularly for proteases. This document consolidates essential data, outlines experimental protocols, and illustrates relevant biochemical pathways and workflows to support research and development activities.
Chemical and Physical Properties
N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is an esterified amino acid derivative.[] Its core structure consists of a DL-phenylalanine moiety with a benzoyl group attached to the nitrogen atom and a 2-naphthyl ester at the carboxyl terminus.[2] This structure, particularly the naphthyl group, makes it a useful chromogenic substrate.[][2]
The key physicochemical properties of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 15873-25-3 (DL form), 2134-24-9 (DL form) | [3][4][5] |
| Molecular Formula | C₂₆H₂₁NO₃ | [3][6] |
| Molecular Weight | 395.46 g/mol | [3][5] |
| Appearance | White to almost white powder or crystal | [3] |
| Melting Point | 156-159 °C | [3] |
| Boiling Point | 656.6 °C at 760 mmHg | [][6] |
| Density | 1.222 g/cm³ | [][6] |
| Purity | >98.0% (HPLC) | [3] |
| Flash Point | 350.9 °C | [6] |
| Refractive Index | 1.648 | [6] |
| Vapor Pressure | 4.1E-17 mmHg at 25°C | [6] |
| MDL Number | MFCD00021607 | [3][5] |
| EC Number | 218-364-6 | [6] |
Synthesis and Purification
The synthesis of N-benzoyl amino esters, such as N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester, generally involves a coupling reaction between an N-protected amino acid and an alcohol. A common approach is the esterification of N-Benzoyl-DL-phenylalanine with 2-naphthol.
General Synthesis Protocol
Reaction: N-Benzoyl-DL-phenylalanine + 2-Naphthol → N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester + H₂O
Materials:
-
N-Benzoyl-DL-phenylalanine
-
2-Naphthol
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP) as a catalyst
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Dissolve N-Benzoyl-DL-phenylalanine and 2-Naphthol in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of DCC in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Purification
The crude product is typically purified by column chromatography on silica gel, using a solvent system such as a hexane-ethyl acetate gradient to yield the pure N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester.[7]
Caption: General workflow for the synthesis and purification of the target ester.
Analytical Methods
The identity and purity of N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester are typically confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, often achieving >98.0%.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and confirms the elemental composition.
Applications and Biological Activity
N-Benzoyl-DL-phenylalanine 2-Naphthyl Ester is primarily utilized as a chromogenic substrate in biochemical assays to detect and quantify the activity of certain enzymes.[]
Enzyme Substrate
This compound is particularly useful as a substrate for proteases and peptidases, such as chymotrypsin and other serine proteases.[][8] The enzymatic hydrolysis of the ester bond releases 2-naphthol (also referred to as β-naphthol).[] The released 2-naphthol can then be coupled with a diazonium salt (e.g., Fast Blue B) to produce a colored azo dye. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the enzymatic activity.[8][9]
This method is valuable for:
-
Enzyme kinetics studies: Determining kinetic parameters like Kₘ and Vₘₐₓ.[]
-
Inhibitor screening: Assessing the potency of potential enzyme inhibitors.[]
-
Histochemistry: Localizing enzyme activity within tissue sections.[9]
Caption: Use as a chromogenic substrate in a protease assay.
Other Potential Applications
While its primary use is as a substrate, related N-benzoyl amino acid derivatives have been investigated for other biological activities, including antifungal properties.[7] The core structure, containing both amino acid and aromatic moieties, makes it a candidate for a precursor in the synthesis of more complex pharmaceuticals or fine chemicals.[2] The benzoyl group can protect the amino acid from rapid degradation, potentially improving its functional efficacy in certain formulations.[10]
References
- 2. CAS 15873-25-3: N-Benzoyl-L-phenylalanine 2-naphthalenyl e… [cymitquimica.com]
- 3. labproinc.com [labproinc.com]
- 4. N-BENZOYL-DL-PHENYLALANINE 2-NAPHTHYL ESTER | 2134-24-9 [chemicalbook.com]
- 5. N-BENZOYL-DL-PHENYLALANINE BETA-NAPHTHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Hydrolyses of alpha-naphthyl acetate, beta-naphthyl acetate, and acetyl-DL-phenylalanine beta-naphthyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caringsunshine.com [caringsunshine.com]
